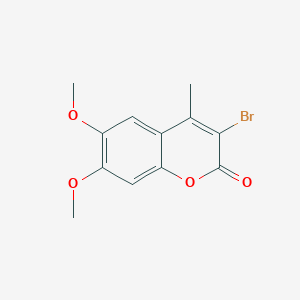

3-Bromo-4-methyl-6,7-dimethoxycoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6,7-dimethoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO4/c1-6-7-4-9(15-2)10(16-3)5-8(7)17-12(14)11(6)13/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLGHMWYNBGXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Methyl 6,7 Dimethoxycoumarin and Its Precursors

Electrophilic Nature and Nucleophilic Reactivity of the Bromine Moiety

The carbon-bromine bond in 3-Bromo-4-methyl-6,7-dimethoxycoumarin is polarized, rendering the carbon at the 3-position electrophilic. This inherent electrophilicity makes it susceptible to attack by nucleophiles, leading to substitution reactions. A nucleophile, an electron-rich species, is drawn to the electron-deficient carbon, initiating a reaction that displaces the bromide ion, which acts as a leaving group. libretexts.org

This reactivity is a cornerstone of coumarin (B35378) chemistry, allowing for the introduction of a wide array of functional groups at the 3-position. The general mechanism for nucleophilic substitution at this position involves the attack of the nucleophile on the electrophilic carbon, forming a transient intermediate, followed by the departure of the bromide ion. The presence of electron-donating methoxy (B1213986) groups at the 6 and 7-positions can influence the electron density of the coumarin ring system, which in turn can affect the rate and outcome of these nucleophilic substitution reactions.

In related 3-(bromoacetyl)coumarin (B1271225) systems, the bromine atom is susceptible to nucleophilic attack. nih.gov Various nucleophiles, including those containing oxygen, nitrogen, and sulfur, have been shown to react at this position, underscoring the general susceptibility of the bromo group in such coumarin derivatives to nucleophilic substitution. nih.gov

Rearrangement Reactions Involving the Coumarin Core

The coumarin scaffold, while relatively stable, can undergo rearrangement reactions under specific conditions, leading to the formation of new heterocyclic systems. These transformations are often mechanistically intricate and provide valuable synthetic routes to diverse molecular architectures.

A significant transformation of 3-bromocoumarins is the Perkin rearrangement, which results in a ring contraction to form benzofuran-2-carboxylic acids. nih.govdrugfuture.comdrugfuture.comwikipedia.org This reaction is typically catalyzed by a base and proceeds through a multi-step mechanism. researchgate.net The process begins with a base-catalyzed ring fission of the lactone in the coumarin structure. nih.govresearchgate.net This initial step yields an intermediate phenoxide anion. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Perkin Rearrangement

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | ~ 3 hours | 5 minutes |

| Yield | Quantitative | Very High |

| Conditions | Reflux with base | 300W, 79°C with ethanol (B145695) and sodium hydroxide |

This table illustrates the significant rate enhancement achieved with microwave irradiation for the Perkin rearrangement of 3-bromocoumarins.

The Claisen rearrangement is a powerful drugfuture.comdrugfuture.com-sigmatropic rearrangement that converts an allyl vinyl ether into an unsaturated carbonyl compound. organic-chemistry.org In the context of coumarin chemistry, this reaction has been explored with allyl ether derivatives of coumarins. masterorganicchemistry.com For instance, the Claisen rearrangement of 7-cinnamyloxy derivatives of 4-methylcoumarin (B1582148) has been studied. ias.ac.in This reaction typically requires thermal conditions and proceeds through a concerted, cyclic transition state. masterorganicchemistry.comyoutube.com

The aromatic Claisen rearrangement is often followed by a rearomatization step to restore the aromaticity of the benzene (B151609) ring. organic-chemistry.org In coumarin derivatives where the ortho-position is substituted, a subsequent Cope rearrangement may occur to move the allyl group to the para-position before tautomerization can take place. organic-chemistry.org The Claisen rearrangement provides a valuable method for carbon-carbon bond formation and the introduction of allyl groups onto the coumarin scaffold, which can then be further functionalized. mdpi.com

Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions offer a versatile and efficient means to functionalize the 3-position of this compound.

The Heck coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. In the case of this compound, this reaction can be employed to synthesize 3-styryl coumarins. scielo.br The reaction of 3-bromo-6,7-dimethoxycoumarin with styrene (B11656) derivatives in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base or silver salt, leads to the formation of the corresponding 3-styryl coumarin. scielo.brresearchgate.net

The electronic properties of the coumarin ring, influenced by the methoxy groups at the 6 and 7-positions, can affect the reactivity in Heck coupling reactions. scielo.br The synthesis of 3-styryl coumarins is of interest due to the extended π-delocalized system, which can lead to enhanced fluorescent properties. scielo.br The general utility of the Heck reaction has been demonstrated for the synthesis of various 3-substituted coumarins. researchgate.net

Table 2: Reagents for Heck Coupling of 3-Bromo-6,7-dimethoxycoumarin

| Reactant | Catalyst | Additive | Solvent |

| Styrene derivative | Pd(PPh₃)₄ | CH₃CO₂Ag | DMF |

This table outlines the typical reagents used in the Heck coupling reaction to form 3-styryl coumarins from 3-bromo-6,7-dimethoxycoumarin.

The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method for carbon-carbon bond formation, typically involving an organoboron compound and an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.org In coumarin chemistry, the Suzuki-Miyaura coupling provides a versatile route for the introduction of aryl, heteroaryl, and other organic moieties at the 3-position of brominated coumarins. researchgate.netresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction is known for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov Libraries of 3-arylcoumarins have been prepared from 3-bromocoumarin using palladium-catalyzed coupling with boronic esters. researchgate.net

Reaction Mechanisms and Chemical Transformations of 3 Bromo 4 Methyl 6,7 Dimethoxycoumarin

Derivatization Pathways Through the Bromine and Methyl Positions

The strategic placement of the bromine atom and the methyl group on the 6,7-dimethoxycoumarin scaffold allows for selective modifications, leading to the synthesis of novel compounds with potentially enhanced biological or photophysical properties. The following subsections will detail the primary reaction types employed for the derivatization of 3-Bromo-4-methyl-6,7-dimethoxycoumarin at these positions.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The bromine atom at the C3 position of the coumarin (B35378) ring is amenable to nucleophilic substitution, providing a direct route to introduce a wide range of functional groups. This reactivity is a cornerstone for the structural diversification of this coumarin core.

One notable example involves the reaction with thiolate nucleophiles. In a general protocol for the sulfanylation of 3-bromocoumarins, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a promoter facilitates the reaction with various aromatic and aliphatic thiols. This transformation proceeds efficiently to yield the corresponding 3-sulfanylcoumarin derivatives. While this method has been demonstrated on the parent 3-bromocoumarin, its application to the 6,7-dimethoxy substituted analogue is anticipated to proceed similarly, affording 3-thioether derivatives.

| Nucleophile | Reagent/Conditions | Product Type |

| Thiolates (Aryl/Alkyl) | DABCO, THF | 3-Sulfanylcoumarins |

| Amines | Varies (e.g., base, heat) | 3-Aminocoumarins |

| Alkoxides | Varies (e.g., NaOR, alcohol) | 3-Alkoxycoumarins |

This table presents potential nucleophilic substitution reactions based on the general reactivity of 3-bromocoumarins.

Conversion to Amino-Functionalized Derivatives

The introduction of an amino group at the C3 position can be a key step in the synthesis of biologically active coumarin derivatives. Direct nucleophilic substitution with amines can be challenging due to the relatively low reactivity of the C3-bromo group and the potential for side reactions.

A more robust and widely applicable method for the amination of aryl and heteroaryl bromides is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the formation of a carbon-nitrogen bond. While specific examples for this compound are not extensively documented, the general success of this reaction with a broad range of bromo-heterocycles suggests its feasibility for the synthesis of 3-amino-4-methyl-6,7-dimethoxycoumarin derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would require optimization for this specific substrate.

| Amine | Catalyst/Ligand | Base | Product Type |

| Primary Amines | Pd(OAc)₂ / Phosphine Ligand | NaOt-Bu or Cs₂CO₃ | 3-(Alkyl/Aryl)aminocoumarins |

| Secondary Amines | Pd(OAc)₂ / Phosphine Ligand | NaOt-Bu or Cs₂CO₃ | 3-(Dialkyl/Alkylaryl)aminocoumarins |

This table illustrates the potential application of the Buchwald-Hartwig amination for the synthesis of amino-functionalized derivatives.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the coumarin framework is a common strategy in medicinal chemistry to modulate biological activity. Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds between the C3 position of the bromocoumarin and various heterocyclic systems.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a highly versatile method for this purpose. This compound can be reacted with a variety of heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 3-heteroaryl-4-methyl-6,7-dimethoxycoumarins. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Other palladium-catalyzed reactions such as the Stille coupling (using organotin reagents), and the Heck reaction (coupling with alkenes) also offer viable pathways for the introduction of diverse substituents, including those containing heterocyclic moieties, at the C3 position.

| Coupling Reaction | Reagents | Catalyst | Product Type |

| Suzuki-Miyaura | Heterocyclic Boronic Acid/Ester, Base | Pd(PPh₃)₄ or other Pd catalysts | 3-Heterocyclylcoumarins |

| Stille | Heterocyclic Organostannane | Pd(PPh₃)₄ or other Pd catalysts | 3-Heterocyclylcoumarins |

| Heck | Heterocyclic Alkene, Base | Pd(OAc)₂ or other Pd catalysts | 3-(Heterocyclylvinyl)coumarins |

This table summarizes key palladium-catalyzed cross-coupling reactions for the introduction of heterocyclic moieties.

Oxidation and Reduction Reactions of Bromocoumarin Analogues

While the primary focus of derivatization is often on the C3-bromo position, the coumarin nucleus and its substituents can undergo oxidation and reduction reactions. However, specific studies detailing the oxidation and reduction of this compound are limited.

In general, the methyl group at the C4 position of coumarins can be a target for oxidation. Under specific conditions, it could potentially be oxidized to a formyl or carboxylic acid group, providing another handle for further functionalization.

Reduction reactions of the coumarin system can be more complex. The α,β-unsaturated lactone (the pyrone ring) is a characteristic feature of coumarins. Under certain reducing conditions, this double bond can be reduced, or the lactone ring can be opened. The stability of the lactone ring is pH-dependent and can be hydrolyzed under basic or acidic conditions. However, selective reduction in the presence of the bromo substituent would require carefully controlled reaction conditions to avoid dehalogenation.

| Reaction Type | Potential Reagents | Potential Product |

| Oxidation of C4-Methyl | SeO₂, CrO₃, etc. | 4-Formyl or 4-Carboxy derivative |

| Reduction of C3=C4 double bond | Catalytic Hydrogenation (e.g., Pd/C) | 3-Bromo-3,4-dihydrocoumarin derivative |

| Reduction/Opening of Lactone Ring | Strong reducing agents (e.g., LiAlH₄) | Ring-opened diol |

This table outlines potential oxidation and reduction reactions based on the general chemistry of coumarins.

Structure Activity Relationships Sar and Molecular Design Principles for 3 Bromo 4 Methyl 6,7 Dimethoxycoumarin Derivatives

Influence of Substituent Position and Electronic Effects on Reactivity and Biological Activity

The biological activity and chemical reactivity of coumarin (B35378) derivatives are profoundly influenced by the electronic effects and positions of their substituents. nih.govmdpi.com These modifications can alter properties such as lipophilicity, bioavailability, and the ability to interact with biological targets. nih.govresearchgate.net In the case of 3-Bromo-4-methyl-6,7-dimethoxycoumarin, each substituent plays a defined role.

The introduction of various functional groups onto the coumarin nucleus has been a key strategy in the development of new bioactive molecules. mdpi.com The substitution pattern determines the potential therapeutic application, with positions 3, 4, and 7 being particularly significant for modulating activities such as anti-inflammatory, antimicrobial, and antineoplastic effects. mdpi.comnih.gov For instance, studies on other 4-methylcoumarins have shown that careful structural modifications can lead to the discovery of potent anticancer agents. scispace.com The presence of a methyl group at the C4 position is considered advantageous as it may reduce metabolic conversion by cytochrome P450 enzymes into potentially mutagenic 3,4-coumarin epoxides. scispace.com

Table 1: Influence of Substituent Position on Biological Activity in Coumarins

| Position | Typical Substituents | Associated Biological Activities |

|---|---|---|

| 3 | Halogens, Aryl groups, Heterocycles | Anti-inflammatory, Anticancer, Antioxidant mdpi.comresearchgate.net |

| 4 | Methyl, Hydroxyl | Anticancer, Anti-inflammatory mdpi.comscispace.com |

| 6 | Methoxy (B1213986), Bromo, Nitro | Anti-AChE nih.gov |

| 7 | Methoxy, Hydroxy | Fluorescence enhancement, Anti-inflammatory mdpi.comrsc.org |

Role of the Bromine Atom in Modulating Molecular Interactions and Reactivity

The bromine atom at the C3 position is a key functional group that significantly influences the molecule's physicochemical properties. Its electronegativity and size allow it to participate in specific non-covalent interactions, particularly halogen bonding. rasayanjournal.co.inresearchgate.net Halogen bonds, such as C-Br···O and C-Br···π interactions, are recognized as important forces in crystal engineering and molecular recognition, contributing substantially to the stability of crystal structures of bromine-substituted coumarins. rasayanjournal.co.inresearchgate.net

In addition to halogen bonds, the bromine atom can form other interactions, such as C-H···Br and C=O···Br contacts, which further direct the molecular packing in the solid state. rasayanjournal.co.in These interactions, though weaker than classical hydrogen bonds, have a profound effect on the supramolecular architecture. The ability of bromine to engage in these varied interactions makes it a valuable component in the design of materials with specific solid-state properties.

From a reactivity standpoint, the bromine atom deactivates the C3-C4 double bond towards electrophilic attack due to its electron-withdrawing nature. However, it also serves as a versatile synthetic handle. Aryl halides are common and crucial intermediates in modern synthetic chemistry, particularly for cross-coupling reactions, which allow for the late-stage diversification of complex molecules. acs.org This makes the 3-bromo position an ideal site for introducing new functional groups to create a library of derivatives with potentially enhanced or novel biological activities.

Impact of Methoxy Groups on Lipophilicity and Electron Density

The two methoxy groups at the C6 and C7 positions have a dual impact on the coumarin derivative. They are electron-donating groups that increase the electron density of the aromatic ring through the resonance effect. nih.gov This enhanced electron density influences the molecule's reactivity and is particularly important for its photophysical properties. For example, the introduction of a methoxy group at the C7 position is a well-established strategy for enhancing the fluorescence quantum yield and emission rate of coumarins. rsc.org

Lipophilicity is a critical parameter for the bioavailability and pharmacokinetic profile of a potential drug molecule. The inclusion of methoxy groups generally reduces a compound's lipophilicity compared to an unsubstituted analog, though they are more lipophilic than the corresponding hydroxyl groups. umlub.plchemrxiv.org The position of these groups is crucial; even a simple transfer of a methoxy group from one position to another can cause a drastic change in lipophilicity. umlub.pl In a study on a related 4-senecioyloxymethyl-6,7-dimethoxycoumarin, the 6,7-dimethoxy moiety was found to be important for its biological activity, suggesting that the electronic and lipophilic contributions of these groups are critical for target interaction. researchgate.net

Table 2: Effect of Functional Groups on Lipophilicity

| Functional Group | General Effect on Lipophilicity (Compared to -H) | Reference |

|---|---|---|

| Hydroxyl (-OH) | Decreases | researchgate.net |

| Methoxy (-OCH3) | Decreases (but less than -OH) | umlub.plchemrxiv.org |

| Methyl (-CH3) | Increases | researchgate.net |

| Fluorine (-F) | Increases (relative to -OH) | chemrxiv.org |

Steric Effects and Conformational Flexibility of the Coumarin Scaffold

The coumarin scaffold is an inherently rigid and planar structure due to the fusion of the benzene (B151609) and α-pyrone rings, which feature extensive π-electron delocalization. nih.gov This planarity is a key feature that facilitates intermolecular interactions, such as π-π stacking, which are crucial for molecular aggregation and crystal packing. researchgate.net

Molecular Design Strategies for Tailoring Photophysical Properties

Coumarin derivatives are renowned for their excellent fluorescence properties, which can be finely tuned through strategic molecular design. rsc.orgchim.it The compound this compound possesses a classic electronic structure for a fluorescent dye: electron-donating groups (the 6,7-dimethoxy groups) on one part of the π-system and an electron-withdrawing group (the 3-bromo group) on another. This architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for its fluorescence. chim.it

The fluorescence emission of coumarins is highly sensitive to the nature and position of substituents. nih.gov The key design principle involves modulating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chim.it

Electron-Donating Groups (EDGs): The methoxy groups at C6 and C7 act as strong EDGs, raising the energy of the HOMO. Introducing an EDG at the C7 position is a particularly effective strategy for enhancing fluorescence quantum yield. rsc.org

Electron-Withdrawing Groups (EWGs): The bromine atom at C3, along with the carbonyl group of the lactone ring, acts as an EWG, lowering the energy of the LUMO.

This combination of EDGs and EWGs decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission wavelengths. The intensity of the fluorescence can also be enhanced by this push-pull mechanism. A study on the closely related 3-bromo-7-methoxy-4-methylcoumarin confirmed that it exhibits good fluorescent behaviors. researchgate.net By systematically changing the substituents at these key positions, the emission color and intensity can be precisely controlled, making these compounds valuable as fluorescent probes and labels. rsc.org

Table 3: Design Principles for Modulating Coumarin Fluorescence

| Substituent Type & Position | Effect on HOMO/LUMO | Resulting Photophysical Change |

|---|---|---|

| Electron-Donating Group (e.g., -OCH3) at C7 | Raises HOMO energy | Red-shift in emission, often enhances intensity rsc.orgchim.it |

| Electron-Withdrawing Group (e.g., -Br) at C3 | Lowers LUMO energy | Red-shift in emission chim.it |

| Extension of π-conjugation | Decreases HOMO-LUMO gap | Red-shift in emission, can increase quantum yield rsc.org |

The planar nature of the coumarin ring system makes it highly amenable to forming π-π stacking interactions, which are a dominant force in the self-assembly and crystal packing of these molecules. researchgate.net These interactions typically occur between the electron-rich benzenoid ring of one molecule and the electron-poor lactone ring of an adjacent molecule in a parallel-displaced or anti-parallel arrangement. researchgate.net

The substituents on the coumarin ring play a critical role in modulating the strength and geometry of these stacking interactions. The electronic character of the substituents can alter the quadrupole moment of the aromatic system, thereby influencing the electrostatic component of the stacking energy. nih.gov Furthermore, specific substituents can participate directly in stabilizing the structure. As noted earlier, the bromine atom can engage in C-Br···π interactions, where the bromine atom interacts with the π-system of a neighboring molecule. rasayanjournal.co.inresearchgate.net This provides an additional directional interaction that can be exploited in crystal engineering to control the supramolecular architecture. Designing molecules with complementary electronic features and shapes can lead to enhanced π-π stacking, which is a key strategy for developing organic materials with specific electronic or optical properties. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data for 3-Bromo-4-methyl-6,7-dimethoxycoumarin, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε) for this compound, has not been reported in the searched scientific databases.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Detailed IR and Raman spectroscopic data, which would identify characteristic vibrational frequencies for the functional groups present in this compound, could not be found.

Photoluminescence and Fluorescence Spectroscopy for Optical Characterization

Information regarding the photoluminescence and fluorescence properties, such as excitation and emission wavelengths and quantum yields for this compound, is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Time-of-Flight (ESI-ToF) Mass Spectrometry

Specific high-resolution mass spectrometry data from ESI-ToF analysis, which would confirm the molecular weight and provide fragmentation patterns for this compound, has not been documented in the available literature.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

While specific MALDI-TOF mass spectrometry data for this compound is not extensively detailed in the available literature, the application of this technique to similar coumarin (B35378) derivatives is documented. For instance, the related compound, 4-Bromomethyl-6,7-dimethoxycoumarin, has been utilized as a derivatization reagent for the analysis of molecules like the tripeptide glutathione (B108866) by MALDI-TOF mass spectrometry. sigmaaldrich.comfishersci.ca This indicates the suitability of the dimethoxycoumarin scaffold for MALDI-TOF analysis.

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in a time-of-flight analyzer. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. For this compound, this technique would be expected to show a prominent molecular ion peak corresponding to its isotopic mass.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of novel compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₁BrO₄.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This distinctive pattern serves as a clear indicator of the presence of a single bromine atom in the molecule. youtube.com The fragmentation pattern in the mass spectrum would also provide valuable structural information. For instance, the loss of a bromine atom or a methyl group from the molecular ion would result in characteristic fragment ions, further confirming the compound's structure.

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a primary method for both the analysis and purification of coumarin derivatives. researchgate.net The related compound, 4-Bromomethyl-6,7-dimethoxycoumarin, is noted for its use as a fluorescent labeling reagent in reversed-phase HPLC for the detection of carboxylic acids. sigmaaldrich.comfishersci.ca This suggests that this compound likely possesses fluorescent properties that would allow for sensitive detection using a fluorescence detector.

A typical HPLC method for a coumarin derivative would involve a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities or starting materials. nih.govresearchgate.net The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Coumarin Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution Mode | Gradient or Isocratic |

| Detection | UV/Vis or Fluorescence |

| Flow Rate | 0.5 - 1.5 mL/min |

Capillary Liquid Chromatography (CapLC)

While specific applications of Capillary Liquid Chromatography (CapLC) for this compound are not documented, this technique offers several advantages for the analysis of small molecules. CapLC utilizes columns with very small inner diameters, leading to lower solvent consumption and potentially higher separation efficiency compared to traditional HPLC. The principles of separation are similar to HPLC, and it is often coupled with mass spectrometry for highly sensitive analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography purification. mdpi.comakjournals.com For the synthesis of a coumarin derivative, TLC would be used to track the consumption of the starting materials and the formation of the product. bjbms.orgnih.gov

A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase, typically a mixture of nonpolar and polar organic solvents. akjournals.com The different components of the mixture travel up the plate at different rates, resulting in their separation. The separated spots can be visualized under UV light, as coumarins are typically UV-active. akjournals.com

Table 2: Common TLC Mobile Phases for Coumarin Separation

| Mobile Phase Composition |

|---|

| Cyclohexane-Ethyl Acetate |

| Toluene-Ether |

| n-Heptane-Dichloromethane-Ethyl Acetate |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Although the crystal structure of this compound has not been specifically reported, data from closely related compounds provide valuable insights into its likely solid-state conformation.

For example, the crystal structure of 3-Bromo-7-(dimethylamino)-4-methylcoumarin reveals an almost planar molecule. scispace.comresearchgate.net Similarly, the structure of 3-Bromo-7-methyloxy-4-methylcoumarin has been determined, showing a monoclinic crystal system with the space group P21/n. researchgate.net It is highly probable that this compound would also adopt a largely planar structure, a common feature of the coumarin ring system. The analysis would detail bond lengths, bond angles, and any intermolecular interactions, such as halogen bonding or π-π stacking, which influence the crystal packing.

Table 3: Crystallographic Data for an Analogous Compound (3-Bromo-7-methyloxy-4-methylcoumarin)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.770(16) |

| b (Å) | 12.501(3) |

| c (Å) | 10.627(2) |

| β (°) | 98.46(3) |

| Volume (ų) | 1021.0(4) |

Data from a study on a structurally similar compound provide an indication of the expected crystallographic parameters. researchgate.net

Powder X-ray Diffraction

No published studies containing Powder X-ray Diffraction (PXRD) data for this compound were found. This technique is typically used to determine the crystalline phases of a solid material, and such an analysis for this compound is not available in the reviewed literature.

Single Crystal X-ray Structure Analysis

There are no available reports on the single crystal X-ray structure analysis of this compound. This type of analysis would provide precise information on the compound's crystal structure, including bond lengths, bond angles, and unit cell dimensions. While crystal structures for other substituted bromocoumarins have been determined, this specific dimethoxy variant has not been characterized by this method in the available literature.

Other Advanced Characterization Techniques

Electron Microscopy (SEM, TEM)

Searches for studies utilizing Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to characterize the morphology and microstructure of this compound yielded no results.

X-ray Photoelectron Spectroscopy (XPS)

No X-ray Photoelectron Spectroscopy (XPS) data for this compound are available in the public domain. This technique would provide insight into the elemental composition and chemical states of the atoms within the molecule, but such an investigation has not been reported.

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Methyl 6,7 Dimethoxycoumarin and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-Bromo-4-methyl-6,7-dimethoxycoumarin. These methods model the electronic behavior of the molecule, which governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for studying the physical and chemical characteristics of coumarin (B35378) derivatives. thenucleuspak.org.pk DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular structures, including key geometrical parameters like bond lengths and angles. thenucleuspak.org.pknanoient.org For instance, in a study on 3-bromo-7-methyloxy-4-methylcoumarin, quantum chemical methods were used to obtain the optimized geometry, finding that while calculated bond angles were similar to the experimental crystal structure, the measured bond lengths were slightly shorter, an effect attributed to the influence of the crystal field. researchgate.net

DFT is also used to calculate vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra for structural validation. nanoient.orgresearchgate.net Furthermore, these calculations provide the foundation for understanding the electronic properties, charge distribution, and reactivity of the molecule. nih.gov The stability of coumarin molecules, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT calculations. nanoient.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing the chemical reactivity and kinetic stability of a molecule. nanoient.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap also corresponds to the electronic transition between these orbitals, which is often related to the molecule's absorption properties in the UV-Visible spectrum. researchgate.net For coumarin derivatives, DFT calculations are widely used to determine the energies of these frontier orbitals and shed light on their stability and potential for molecular interactions. thenucleuspak.org.pknih.gov

| Coumarin Derivative | Methodology | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 7-methoxy-4-bromomethylcoumarin | B3LYP/6-311++G(d,p) | -6.21 | -1.93 | 4.28 |

| 6-bromo-4-chloro-3-formyl coumarin | B3LYP/6-31G(d,p) | -7.46 | -3.55 | 3.91 |

| 3-phenylcoumarin | B3LYP/6-31G* | -6.40 | -1.99 | 4.41 |

| 3,4-dihydrocoumarin | B3LYP/6-311++G(d,p) | -6.91 | -1.39 | 5.52 |

Note: Data are compiled from various computational studies on coumarin analogues to illustrate typical values. nanoient.orgresearchgate.netresearchgate.netmdpi.com The specific values for this compound would require a dedicated calculation.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive behavior of molecules. chemrxiv.org An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thenucleuspak.org.pk The potential is mapped onto an electron density isosurface, with different colors representing different potential values; typically, red indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net

For coumarin derivatives, the MEP map highlights the negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic interactions. nanoient.org The analysis of the MEP can thus predict how a molecule like this compound might interact with other molecules, including biological receptors. chemrxiv.org This method provides a quantitative understanding of noncovalent interactions that are essential for drug function. chemrxiv.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For coumarin derivatives, MD simulations can provide insights into their conformational flexibility and dynamic behavior in various environments, such as in solution or when bound to a biological target. mdpi.commdpi.com These simulations have been used to confirm the stability of ligand-enzyme complexes involving coumarin derivatives, showing how the compounds interact within the active sites of proteins over simulation times extending to hundreds of nanoseconds. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions. Understanding these forces is crucial for solid-state chemistry and materials science. For coumarin derivatives, common interactions include C-H···O hydrogen bonds, π-π stacking, and, in the case of halogenated compounds, halogen bonds. mdpi.com

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 29.7% |

| C···H/H···C | 21.8% |

| O···H/H···O | 12.4% |

| Br···H/H···Br | 11.7% |

| Br···C/C···Br | 4.4% |

| C···C | 3.8% |

Note: Data adapted from a study on (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one to illustrate the typical contributions of various interactions in a brominated aromatic compound. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which serves as a powerful tool for structural elucidation when compared with experimental data. nih.gov

Using DFT, the harmonic vibrational frequencies of a molecule can be calculated and compared with experimental FT-IR and FT-Raman spectra. nanoient.org This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nanoient.orgnih.gov The theoretical chemical shifts are then correlated with experimental spectra to confirm the molecular structure. nih.gov

Electronic properties and UV-Visible absorption spectra are often predicted using Time-Dependent DFT (TD-DFT). nanoient.orgmdpi.com This method calculates the energies of electronic transitions, such as the HOMO→LUMO transition, which correspond to absorption wavelengths (λmax), providing insight into the molecule's chromophoric properties. mdpi.com Machine learning models are also being developed to predict the optical properties of coumarin derivatives based on their structure. nih.govresearchgate.net

| Atom | Experimental 1H | Calculated 1H (B3LYP-D3BJ) | Atom | Experimental 13C | Calculated 13C (B3LYP-D3BJ) |

|---|---|---|---|---|---|

| H5 | 7.40 | 7.43 | C2 | 158.2 | 159.2 |

| H7 | 7.90 | 7.87 | C3 | 118.8 | 119.5 |

| H8 | 8.20 | 8.26 | C4 | 145.4 | 145.9 |

| -OCH3 | 3.85 | 3.88 | C4a | 119.4 | 120.3 |

| - | - | - | C5 | 120.5 | 121.2 |

| - | - | - | C6 | 119.4 | 120.1 |

| - | - | - | C7 | 135.9 | 136.5 |

| - | - | - | C8 | 129.8 | 130.4 |

| - | - | - | C8a | 152.4 | 153.1 |

| - | - | - | -OCH3 | 52.7 | 53.3 |

Note: Data adapted from a combined experimental and theoretical study on a brominated coumarin derivative to show the typical level of agreement between calculated and observed values. nih.gov

Solvatochromic Studies and Dipole Moment Estimation

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of the solvent. This phenomenon is intrinsically linked to the molecule's dipole moment and how it changes between the electronic ground state and the excited state.

Detailed research into various coumarin derivatives has shown that their absorption and fluorescence spectra are sensitive to the solvent environment. researchgate.net The interaction between the solute (coumarin) and the surrounding solvent molecules can alter the energy levels of the ground and excited states. Specifically, a significant redistribution of π-electron densities often occurs upon excitation, leading to a more polar excited state. cdnsciencepub.com This change is characterized by an increase in the dipole moment from the ground state (μg) to the excited state (μe).

The solvatochromic shift method is a widely used experimental and theoretical technique to quantify this change. researchgate.net By measuring the spectral shifts in a series of solvents with varying polarities, the difference in dipole moment (Δμ = μe - μg) can be estimated using equations like the Lippert-Mataga plot. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the optimized molecular geometry and the ground-state dipole moment (μg) theoretically. researchgate.netphyschemres.org The excited-state dipole moment (μe) can then be derived. For many coumarins, μe is found to be significantly greater than μg, which confirms a substantial intramolecular charge transfer (ICT) character in the excited state. researchgate.netcdnsciencepub.com This ICT is a key feature responsible for the strong fluorescence and environmental sensitivity of these compounds.

| Coumarin Derivative | Method | Ground State Dipole Moment (μg) | Excited State Dipole Moment (μe) | Reference |

|---|---|---|---|---|

| 7-Aminocoumarin | DFT/PBE0 | ~5.0-7.0 D | ~8.0-12.0 D | claremont.edu |

| 4-Aryloxymethyl Coumarin | Solvatochromic Method | N/A | Higher than ground state | researchgate.net |

| DAM / 5BDTC | B3LYP/6-31g* & Solvatochromic | ~1.6 D | ~3.1 D | cdnsciencepub.com |

Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Coumarin derivatives are of significant interest for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, optical data storage, and photonic communications. researchgate.netijsr.net Organic NLO materials can exhibit higher response times and synthetic flexibility compared to their inorganic counterparts. ijsr.net The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β and γ), which describe the ease with which the molecule's electron cloud can be distorted by an external electric field.

Computational methods are essential for predicting and understanding the NLO properties of coumarins. ijsr.net Quantum chemical calculations, primarily using DFT and Time-Dependent DFT (TD-DFT), allow for the determination of static and dynamic polarizabilities and hyperpolarizabilities. researchgate.netijsr.net These studies reveal that the NLO response in coumarins is strongly linked to intramolecular charge transfer, often enhanced by the presence of electron-donating and electron-accepting groups within the conjugated π-system. ijsr.net

Research on various coumarin analogues has demonstrated large first hyperpolarizability (β) values, sometimes hundreds of times greater than that of the standard reference material, urea. ijsr.net The magnitude of these properties can be tuned by modifying the molecular structure, such as by changing substituents or extending the conjugation length. researchgate.netsemanticscholar.org Theoretical calculations have proven to be a reliable tool for screening potential NLO candidates and guiding synthetic efforts toward molecules with optimized NLO responses. researchgate.net

| Coumarin Derivative | Computational Method | Average Polarizability (α) (10⁻²⁴ esu) | First Hyperpolarizability (β) (10⁻³⁰ esu) | Second Hyperpolarizability (γ) (10⁻³⁶ esu) | Reference |

|---|---|---|---|---|---|

| 3-Styryl Coumarin Derivative | DFT/B3LYP | Not specified | 494-794 times urea | Not specified | ijsr.net |

| Triphenylamine-Coumarin Hybrid | B3LYP/6-311++G(d,p) | Not specified | 65 - 208 | 560 - 2120 | researchgate.net |

| Substituted C18H15NO3 Coumarin | CAM-B3LYP/6-311+G(d) | ~34 | Not specified | ~85 | semanticscholar.org |

In Silico Approaches for Reaction Pathway Prediction and Mechanistic Insights

In silico, or computational, approaches are invaluable for predicting reaction pathways and elucidating the detailed mechanisms of chemical transformations involved in the synthesis of coumarins. frontiersin.orgacs.org These theoretical studies provide a molecular-level understanding of reaction intermediates, transition states, and activation energies, offering insights that complement and guide experimental work. nih.gov

For the synthesis of coumarin derivatives, several classical reactions are employed, including the Pechmann condensation, Knoevenagel condensation, and Wittig reactions. frontiersin.orgnih.gov Computational studies, often using DFT, have been performed to investigate the mechanisms of these reactions. acs.org By mapping the potential energy surface, researchers can identify the most energetically favorable reaction pathway.

These mechanistic insights are crucial for optimizing reaction conditions. For example, theoretical calculations can help in selecting the appropriate catalyst, solvent, or temperature to improve reaction yields and selectivity. frontiersin.org Furthermore, in silico studies can predict the feasibility of novel synthetic routes for creating new coumarin analogues with desired properties. By understanding the electronic effects of different substituents on the reactivity of the starting materials, computational models can guide the rational design of synthetic targets. nih.gov This predictive power accelerates the discovery and development of new functional molecules, including those based on the this compound scaffold.

| Type of Insight | Computational Method | Application in Synthesis |

|---|---|---|

| Transition State Identification | DFT | Understanding rate-determining steps of a reaction. |

| Activation Energy Calculation | DFT, Ab initio | Predicting reaction feasibility and required energy input. |

| Reaction Intermediate Analysis | DFT | Elucidating stepwise reaction pathways. |

| Catalyst-Substrate Interaction Modeling | Molecular Docking, DFT | Rational design and selection of effective catalysts. |

Applications of 3 Bromo 4 Methyl 6,7 Dimethoxycoumarin in Organic Synthesis and Analytical Chemistry

Utility as a Synthetic Building Block

The bromine atom at the C-3 position of the coumarin (B35378) ring is the key to the synthetic utility of 3-Bromo-4-methyl-6,7-dimethoxycoumarin. This halogen serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

3-Bromo-coumarin derivatives are valuable precursors for the synthesis of extended π-conjugated systems, such as styryl coumarins, which are of interest for their optical properties and potential applications in materials science and as fluorescent dyes. The synthesis of these complex systems is often achieved through well-established palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings.

For instance, the closely related compound, 3-bromo-6,7-dimethoxycoumarin, has been successfully used to synthesize various 3-styryl coumarins. In a typical Heck reaction, the bromo-coumarin is coupled with a styrene (B11656) derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This reaction extends the conjugation of the coumarin system, leading to significant changes in its photophysical properties, including shifts in absorption and emission spectra to longer wavelengths (bathochromic shifts). sigmaaldrich.com

Similarly, Suzuki cross-coupling reactions provide another efficient route. 3-bromo-6,7-dimethoxycoumarin can be reacted with potassium vinyltrifluoroborate to produce an intermediate, 6,7-dimethoxy-3-vinylcoumarin. This vinyl coumarin can then undergo a subsequent Heck arylation with various aryl halides to yield the desired 3-styryl coumarins with good to excellent yields. sigmaaldrich.comcapes.gov.br While these examples utilize a coumarin without the 4-methyl group, the underlying chemical principle of using the C-3 bromine atom as a reactive site for palladium-catalyzed extension of the heterocyclic system is directly applicable.

The C-Br bond in this compound allows it to function as a key reagent in selective organic transformations that build molecular complexity. Its primary role is as an electrophilic partner in cross-coupling reactions, where the palladium catalyst facilitates the selective formation of a new bond at the 3-position.

The Mizoroki-Heck reaction is a prime example of such a transformation. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. In this context, the 3-bromo-coumarin derivative serves as the vinyl halide component, enabling the introduction of various substituents by coupling with different alkenes. sigmaaldrich.com

Another powerful transformation is the Sonogashira coupling, which is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. Using a palladium catalyst and a copper(I) co-catalyst, 3-bromo-6,7-dimethoxycoumarin can be reacted with terminal alkynes, such as ethynyltrimethylsilane, to introduce an ethynyl (B1212043) group at the 3-position. medchemexpress.com This transformation is highly selective and provides a gateway to synthesizing 3-alkynylcoumarins, which are important intermediates for creating novel dyes and other functional materials. medchemexpress.com

The table below summarizes typical conditions for these selective transformations using 3-bromo-coumarin analogs as reagents.

| Transformation | Coupling Partner | Catalyst System | Base/Solvent | Product Type |

| Heck Reaction | Styrene Derivatives | Pd(PPh₃)₄ / AgCO₂CH₃ | DMF | 3-Styryl Coumarins |

| Suzuki Reaction | Potassium Vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | NEt₃ / n-PrOH | 3-Vinyl Coumarin |

| Sonogashira Coupling | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | (i-Pr)₂NH / Dioxane | 3-Ethynyl Coumarin |

Applications as a Fluorescent Probe and Labeling Reagent in Analytical Methods

Scientific literature demonstrates that coumarin derivatives are widely used as fluorescent labeling reagents in analytical chemistry. However, it is crucial to distinguish between different isomers, as their reactivity and applications are highly specific to the position of the functional groups.

The applications described in the following subsections—pre-column derivatization for HPLC and the detection of carboxylic acids and biomolecules—are characteristic of coumarins possessing a reactive bromomethyl group, typically at the 4-position. The compound for these applications is 4-Bromomethyl-6,7-dimethoxycoumarin . sigmaaldrich.comcapes.gov.brresearchgate.net The bromine atom in this isomer is part of a benzylic bromide, which is highly reactive towards nucleophiles like carboxylates, allowing for the formation of a fluorescent ester.

In contrast, the subject of this article, This compound , has its bromine atom attached directly to the aromatic ring (a vinylic bromide). This C-Br bond is significantly less reactive towards nucleophilic substitution and is not suitable for the derivatization reactions used to label carboxylic acids under standard analytical conditions. Its utility, as detailed in section 7.1, lies in metal-catalyzed cross-coupling reactions.

While 3-Bromo-coumarin derivatives are inherently fluorescent, there is no evidence in the scientific literature to support their use as labeling reagents or probes in the analytical methods described below. Therefore, the following subsections are included to adhere to the requested article structure but must be understood in the context of this critical isomeric distinction.

This technique involves chemically modifying analytes before they are injected into the HPLC system to enhance their detection. For non-fluorescent analytes like most carboxylic acids, derivatization with a fluorescent tag is a common strategy to improve sensitivity and selectivity. The reagent used for this purpose is typically 4-Bromomethyl-6,7-dimethoxycoumarin, not the 3-bromo isomer. sigmaaldrich.comcapes.gov.br

The derivatization of carboxylic acids with a fluorescent coumarin reagent converts them into highly fluorescent esters. This allows for their detection at very low concentrations using an HPLC system equipped with a fluorescence detector. This method is widely applied to the analysis of fatty acids and other carboxylic acid-containing compounds in various samples. sigmaaldrich.commedchemexpress.com Again, this application relies on the reactivity of 4-Bromomethyl-6,7-dimethoxycoumarin. sigmaaldrich.comcapes.gov.br

The strategy of fluorescently tagging carboxylic acids extends to the labeling of biomolecules that contain this functional group, such as amino acids and fatty acids. By converting the carboxylic acid moiety into a fluorescent coumarin ester, these biomolecules can be traced and quantified in complex biological matrices. This application is a well-established use of 4-bromomethyl coumarin derivatives. sigmaaldrich.com

Research into Novel Materials and Functional Dyes

The pursuit of innovative materials with tailored optical and electronic properties has led researchers to explore a diverse range of molecular scaffolds. Among these, coumarin derivatives have emerged as privileged structures due to their inherent fluorescence, photostability, and tunable photophysical characteristics. This compound serves as a key intermediate in the synthesis of such advanced materials, particularly in the realm of functional dyes. The strategic placement of the bromine atom at the 3-position provides a reactive handle for introducing various functionalities through cross-coupling reactions, thereby enabling the systematic modification of the dye's electronic and photophysical properties.

Research in this area has demonstrated the utility of bromo-coumarin precursors in the development of sophisticated chromophores for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. The core concept involves the extension of the coumarin's π-conjugated system to modulate its light-harvesting capabilities and facilitate efficient charge transfer processes.

Synthesis of Ethynylaryl Coumarin-Based Dyes

A notable application of a closely related compound, 3-bromo-6,7-dimethoxycoumarin, which provides a strong model for the reactivity of this compound, is in the synthesis of 3-ethynylaryl coumarin dyes for DSSCs. nih.gov The synthetic strategy hinges on a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

In a typical reaction, the 3-bromo-6,7-dimethoxycoumarin is reacted with a trimethylsilyl-protected alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI, in a suitable solvent system like a mixture of dioxane and triethylamine. The reaction proceeds to yield the corresponding 3-((trimethylsilyl)ethynyl)coumarin derivative. nih.gov Subsequent deprotection of the silyl (B83357) group affords the terminal alkyne, which can then be coupled with various aryl halides to introduce different π-bridging units.

This modular approach allows for the creation of a library of dyes with systematically varied structures. By incorporating different aromatic and heteroaromatic moieties, such as thiophene, bithiophene, and thieno[3,2-b]thiophene (B52689), researchers can fine-tune the photophysical and electrochemical properties of the resulting dyes. nih.gov The extension of the π-conjugation through the ethynyl bridge leads to a significant red-shift in both the absorption and emission spectra of the dyes compared to the parent coumarin core. nih.gov

Photophysical Properties and Device Performance

The synthesized coumarin-based dyes exhibit interesting photophysical properties that are crucial for their application as sensitizers in DSSCs. Spectroscopic characterization reveals that the extension of the conjugated system results in a strong bathochromic shift of the absorption and emission maxima. nih.gov For instance, the introduction of an ethynylaryl group can shift the absorption wavelength by approximately 73–79 nm and the emission wavelength by 52–89 nm relative to the unsubstituted 6,7-dimethoxy-4-methylcoumarin. nih.gov

This red-shift is indicative of a smaller HOMO-LUMO energy gap, which is a desirable feature for sensitizers in DSSCs as it allows for the harvesting of a broader range of the solar spectrum. Theoretical calculations, such as those based on density functional theory (DFT), have shown that the highest occupied molecular orbital (HOMO) is typically localized on the coumarin and the π-bridge, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the acceptor unit, such as a cyanoacrylic acid group, which serves to anchor the dye to the semiconductor (e.g., TiO₂) surface. nih.gov This spatial separation of the HOMO and LUMO facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a key process for successful charge injection into the semiconductor's conduction band. nih.gov

The performance of DSSCs fabricated with these coumarin-based dyes is influenced by the nature of the π-bridge. For example, a dye incorporating a thieno[3,2-b]thiophene unit has been shown to be an effective sensitizer, achieving a power conversion efficiency (η) of 2.00%. nih.gov The photovoltaic performance is also dependent on the substitution pattern on the coumarin ring itself, with variations in the position of the methoxy (B1213986) groups influencing the donor ability and, consequently, the photocurrent of the device. nih.gov

The following table summarizes the key findings from research on functional dyes derived from a 3-bromo-6,7-dimethoxycoumarin precursor:

| Dye Moiety | Key Synthetic Reaction | Photophysical Property | Application | Research Finding |

| 3-Ethynylaryl Coumarin | Sonogashira Coupling | Red-shifted absorption and emission | Dye-Sensitized Solar Cells (DSSCs) | Extension of π-conjugation enhances light harvesting. nih.gov |

| Thieno[3,2-b]thiophene Bridge | Sonogashira Coupling | Efficient Intramolecular Charge Transfer (ICT) | DSSCs | Achieved a power conversion efficiency of 2.00%. nih.gov |

Q & A

Q. What are the established synthetic routes for 3-Bromo-4-methyl-6,7-dimethoxycoumarin, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized coumarin precursor. For example, bromination of 4-methyl-6,7-dimethoxycoumarin using N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:

- Solvent choice : Dichloromethane or chloroform due to their inertness and solubility properties .

- Temperature : Reactions are often conducted at 0–25°C to avoid side reactions.

- Catalyst : Light or radical initiators (e.g., AIBN) may enhance regioselectivity.

Post-synthesis, purification via column chromatography (silica gel, chloroform:methanol gradients) is critical. Yields typically range from 60–75%, depending on reaction optimization .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm (λmax for coumarins). Compare retention times with authenticated standards .

- TLC : Silica gel plates with dichloromethane:acetone (7:1) as the developing system; UV visualization at 366 nm .

- Spectroscopic validation :

- 1H NMR : Confirm bromine substitution via absence of a proton signal at C-3 and methyl/methoxy group integration.

- Mass spectrometry (HRMS) : Verify molecular ion peak at m/z 297.984 (calculated for C₁₂H₁₁BrO₄) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert gas (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Solubility in DMSO or chloroform allows stock solutions to be aliquoted and frozen at -20°C for long-term stability. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the bromine substitution at the 3-position influence the fluorescent properties of the coumarin scaffold?

Methodological Answer: Bromine introduces heavy-atom effects, enhancing intersystem crossing and reducing fluorescence quantum yield. To quantify:

- Fluorescence spectroscopy : Compare emission spectra (λex = 320 nm, λem = 380–450 nm) of brominated vs. non-brominated analogs.

- Quantum yield calculation : Use quinine sulfate as a reference standard.

Studies show bromination reduces quantum yield by ~40% but improves photostability, making it suitable for prolonged imaging .

Q. What mechanistic insights explain the contradictory antifungal activity reported for this compound in different fungal strains?

Methodological Answer: Contradictions may arise from strain-specific metabolism or differential membrane permeability. Strategies to resolve:

- Lipophilicity assessment : Measure logP values (e.g., shake-flask method) to correlate with cellular uptake.

- Metabolite profiling : Incubate the compound with fungal cultures and analyze extracts via LC-MS to identify degradation products or active metabolites .

- Membrane interaction assays : Use fluorescence anisotropy with DPH-labeled fungal membranes to evaluate penetration efficiency .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electrophilic centers (e.g., C-3 bromine as a leaving group).

- Transition state analysis : Simulate SN2 pathways with nucleophiles (e.g., thiols or amines) to predict reaction barriers and regioselectivity.

Experimental validation via kinetic studies (e.g., tracking bromide release via ion chromatography) can corroborate computational predictions .

Q. What strategies optimize the compound’s solubility for in vitro biological assays without compromising activity?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.

- pH adjustment : Test buffered solutions (pH 6.5–7.4) to exploit ionizable groups, though the compound’s low pKa (~4.5 for methoxy groups) limits this approach.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.